RO 20-1724 is a synthetic organic compound classified as a phosphodiesterase 4 (PDE4) inhibitor. [, , , , ] PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes. [, , ] By inhibiting PDE4, RO 20-1724 increases intracellular cAMP levels, leading to diverse downstream effects in various cell types and tissues. [, , , , , ] In scientific research, RO 20-1724 serves as a valuable tool to study cAMP-mediated signaling pathways and their roles in physiological and pathological conditions. [, , , , , , , , , , ]
The synthesis of RO 20-1724 involves several key steps that utilize specific reagents and conditions to achieve the desired molecular structure. The process typically includes:
The molecular structure of RO 20-1724 can be described as follows:
The three-dimensional conformation of RO 20-1724 plays a significant role in its interaction with phosphodiesterase enzymes, influencing both binding affinity and specificity .
RO 20-1724 participates in various chemical reactions, primarily through its role as a phosphodiesterase inhibitor. Key reactions include:
These reactions highlight RO 20-1724's mechanism of action at a cellular level, particularly its effects on signaling pathways involved in inflammation and allergy.
The mechanism of action of RO 20-1724 primarily revolves around its inhibition of phosphodiesterase type 4, which leads to increased intracellular levels of cyclic adenosine monophosphate. This elevation results in:
The correlation between phosphodiesterase inhibition and decreased IgE synthesis underscores its potential therapeutic benefits in allergic conditions.
RO 20-1724 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate handling, storage, and application methods for research and therapeutic use .
The applications of RO 20-1724 are diverse, particularly within the fields of pharmacology and immunology:
RO 20-1724 (4-(3-Butoxy-4-methoxyphenyl)methyl-2-imidazolidinone) is a well-characterized chemical tool for investigating cyclic adenosine monophosphate (cAMP) signaling pathways through selective phosphodiesterase inhibition. Its molecular structure (C₁₅H₂₂N₂O₃; MW 278.35) enables specific interactions with enzyme active sites, fundamentally altering intracellular second messenger dynamics [1] [9].
RO 20-1724 demonstrates high specificity for PDE4 isoenzymes (PDE4A, PDE4B, PDE4C, PDE4D), which constitute a major family of cAMP-hydrolyzing enzymes in numerous tissues. Biochemical studies establish its inhibitory constant (Ki) at approximately 1.93 µM against PDE4, significantly lower than its activity against other PDE families [1] [9]. This selectivity is reflected in its 50-100 fold lower potency against PDE3 isoforms, positioning it as a crucial pharmacological tool for dissecting PDE4-specific functions [3] [10].
The compound achieves inhibition through competitive binding at the catalytic site of PDE4 enzymes, effectively blocking cAMP hydrolysis. This elevates local and global cAMP concentrations, thereby amplifying downstream signaling cascades dependent on this cyclic nucleotide. Structural analysis reveals that the imidazolidinone moiety and aromatic substitutions of RO 20-1724 contribute critically to its binding affinity and isoform discrimination [1] [9].
Table 1: Inhibitory Profile of RO 20-1724 Against PDE Families
PDE Family | Primary Substrate | RO 20-1724 Inhibition | Biochemical Role |
---|---|---|---|
PDE4 | cAMP | Potent (Ki ≈ 1.93 µM) | Major cAMP hydrolysis |
PDE3 | cAMP/cGMP | Weak (>100 µM IC₅₀) | cGMP-inhibited cAMP hydrolysis |
PDE5 | cGMP | Negligible | Vascular tone regulation |
PDE2 | cAMP/cGMP | Negligible | cGMP-stimulated hydrolysis |
By elevating intracellular cAMP, RO 20-1724 exerts profound modulatory effects on both neuronal and immune cell function:
Neuronal Plasticity and Protection: In hippocampal neurons, RO 20-1724 (10-100 µM) reverses ketamine-induced memory impairments and synaptic dysfunction in rodent models. This protective effect correlates with restoration of cAMP/CREB signaling and neurotrophic factor expression (e.g., BDNF), crucial for long-term potentiation and memory consolidation [2] [4]. Chronic co-administration with antidepressants significantly accelerates BDNF mRNA upregulation in the hippocampus compared to antidepressants alone, suggesting synergistic potentiation of neurotrophic support [2].
Immunomodulation: In human peripheral blood mononuclear cells (PBMCs) from atopic dermatitis patients, RO 20-1724 (10⁻⁵ M to 10⁻⁴ M) produces a dose-dependent suppression of IgE synthesis (r = 0.93 vs. PDE inhibition). This effect stems primarily from direct actions on B-cells, though secondary modulation of T-cell subsets contributes. Elevated cAMP suppresses lymphocyte activation and inflammatory mediator release, highlighting PDE4 as a key checkpoint in allergic inflammation [6].
Cardiac tissue exhibits complex interplay between PDE3 and PDE4, with RO 20-1724 revealing critical functional overlap:
Basal Contractility: In adult porcine ventricular myocytes, PDE4 inhibition with RO 20-1724 (10 µM) increases global cAMP levels (~184%) and enhances basal contractility, effects comparable to the PDE3 inhibitor cilostamide. This demonstrates PDE4's significant role in regulating cardiac excitation-contraction coupling (ECC) in large mammals, contrary to earlier assumptions of PDE3 dominance [3] [7].
Synergy and Arrhythmogenic Risk: Under β-adrenergic stimulation (e.g., isoproterenol), RO 20-1724 potentiates inotropic responses but concurrently increases susceptibility to pro-arrhythmic diastolic Ca²⁺ waves. This risk is dramatically amplified upon combined PDE3/PDE4 inhibition. Western blot analysis confirms expression of PDE3A, PDE4A, PDE4B, and PDE4D subfamilies in pig ventricles, providing a molecular basis for functional redundancy and synergy [3] [7].
Developional Dynamics: Notably, age-dependent responses occur: RO 20-1724 exerts negative inotropic effects in newborn rabbit papillary muscle while showing neutral or mildly positive effects in adults. This suggests developmental shifts in PDE4 expression, localization, or coupling to effectors within cardiac tissue [10].
RO 20-1724's neuropharmacological impact centers on the cAMP Response Element-Binding protein (CREB), a master transcriptional regulator:
CREB Activation Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates CREB at Serine-133. RO 20-1724 (500 µg/kg systemic or direct CNS application) reverses ketamine-induced reductions in phosphorylated CREB (pCREB) and total CREB protein in the rat hippocampus and cortex. This restoration is mechanistically linked to improved spatial memory performance in Morris Water Maze tests [4].
Synaptic Plasticity Modulation: In the Ventral Tegmental Area (VTA), RO 20-1724 (10-50 µM) blocks cocaine-induced inhibitory long-term depression (I-LTD). By preventing cAMP degradation, it sustains PKA activity necessary for maintaining GABAergic synaptic strength. Consequently, systemic or intra-VTA administration impairs the acquisition of cocaine-induced conditioned place preference, highlighting PDE4's role in addiction-related plasticity [8].
Table 2: RO 20-1724 Effects on CREB Regulation and Functional Outcomes
Experimental Context | RO 20-1724 Treatment | Effect on CREB | Functional Outcome |
---|---|---|---|
Ketamine anesthesia (immature rats) | Systemic administration | ↑ pCREB & total CREB in hippocampus/cortex | Reversal of learning/memory deficits |
Cocaine exposure (VTA neurons) | 10-50 µM in vitro | Sustained PKA → pCREB | Blockade of I-LTD & reduced drug reward |
Chronic stress/depression models | Coadministration with antidepressants | ↑ CREB-dependent BDNF transcription | Accelerated neurotrophic response |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7